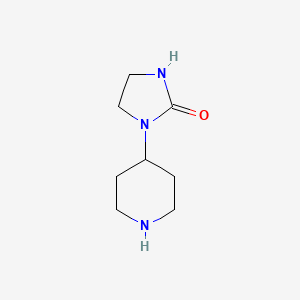

1-(Piperidin-4-yl)imidazolidin-2-one

Description

BenchChem offers high-quality 1-(Piperidin-4-yl)imidazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Piperidin-4-yl)imidazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-piperidin-4-ylimidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O/c12-8-10-5-6-11(8)7-1-3-9-4-2-7/h7,9H,1-6H2,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQKNCXIAQYUQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Note: Peptide Coupling Strategies Involving 1-(Piperidin-4-yl)imidazolidin-2-one

This Application Note provides a comprehensive technical guide for incorporating the pharmacophore 1-(Piperidin-4-yl)imidazolidin-2-one into peptide backbones or small molecule drugs. This scaffold is a "privileged structure" in medicinal chemistry, serving as a critical binding motif in CGRP receptor antagonists (e.g., structural analogs of Ubrogepant) and NPY Y5 antagonists.

Chemical Profile & Synthetic Utility

The 1-(Piperidin-4-yl)imidazolidin-2-one moiety presents a unique set of synthetic challenges and opportunities. Unlike simple primary amines, this building block combines a moderately hindered secondary amine with a highly polar, hydrogen-bond-donating cyclic urea tail.

Key Properties

-

Nucleophilicity: The piperidine nitrogen is a secondary amine (

). It is nucleophilic but sterically more demanding than primary amines, requiring highly active coupling reagents. -

The Urea "Tail" (Imidazolidin-2-one):

-

Polarity: The cyclic urea significantly increases water solubility and polarity, often complicating traditional aqueous workups (extraction into EtOAc/Hexanes is difficult).

-

Chemoselectivity: The urea

has a high

-

-

Solubility: The HCl salt is water-soluble but insoluble in non-polar organics (DCM, Toluene). The free base is soluble in DMF, DMSO, and MeOH, with moderate solubility in DCM.

Strategic Coupling Considerations

Successful coupling depends on balancing activation energy with solubility. The secondary amine requires an activated ester (OBt/OAt) or anhydride species to drive the reaction to completion.

Decision Matrix for Reagent Selection

| Factor | HATU / DIEA | T3P (Propylphosphonic Anhydride) | EDC / HOBt |

| Scale | Discovery (< 1 g) | Process (> 10 g) | General / Cost-sensitive |

| Coupling Rate | Extremely Fast (< 1 h) | Moderate (1–12 h) | Slow (Overnight) |

| Epimerization Risk | Low (with HOAt) | Lowest | Moderate |

| Workup | Chromatographic (removes urea byproducts) | Aqueous Wash (water-soluble byproducts) | Aqueous Wash |

| Recommendation | Primary Choice for Research | Primary Choice for Scale-up | Backup Option |

Optimized Experimental Protocols

Protocol A: High-Efficiency Coupling (HATU Method)

Best for: Discovery chemistry, difficult sequences, and precious starting materials.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

1-(Piperidin-4-yl)imidazolidin-2-one HCl (1.1 equiv)

-

HATU (1.1 – 1.2 equiv)

-

DIPEA (Diisopropylethylamine) (3.0 – 4.0 equiv)

-

Solvent: Anhydrous DMF or DMAc (0.1 M concentration)

Step-by-Step Procedure:

-

Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

-

Base Addition: Add DIPEA (1.0 equiv) to the acid/HATU mixture. Stir for 2–5 minutes at Room Temperature (RT) to form the activated OAt-ester. Note: The solution typically turns yellow.

-

Amine Preparation: In a separate vial, suspend 1-(Piperidin-4-yl)imidazolidin-2-one HCl (1.1 equiv) in DMF. Add the remaining DIPEA (2.0–3.0 equiv) to free-base the amine. Ensure the solid dissolves (sonicate if necessary).

-

Coupling: Add the amine solution to the activated acid solution dropwise.

-

Monitoring: Stir at RT. Reaction is typically complete within 30–60 minutes. Monitor by LC-MS (Look for product mass; disappearance of acid).

-

Workup (Small Scale): Dilute with DMSO and purify directly via Reverse-Phase Preparative HPLC (C18, Water/Acetonitrile + 0.1% TFA).

-

Workup (Large Scale): Dilute with EtOAc. Wash with 5% LiCl (aq) (3x) to remove DMF, followed by sat.

and Brine. Dry over

Protocol B: Scalable "Green" Coupling (T3P Method)

Best for: Multi-gram synthesis, avoiding racemization, and simplified workup.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

1-(Piperidin-4-yl)imidazolidin-2-one (Free base preferred, or HCl salt)

-

T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

-

Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)

-

Solvent: EtOAc or 2-MeTHF (if solubility permits), otherwise DMF.

Step-by-Step Procedure:

-

Combine: Charge the reaction vessel with Carboxylic Acid (1.0 equiv), Amine (1.1 equiv), and Solvent (EtOAc preferred for workup).

-

Base: Add Pyridine (3.0 equiv). Cool to 0 °C if the acid is prone to racemization; otherwise, run at RT.

-

Reagent Addition: Add T3P solution (1.5 equiv) dropwise.

-

Reaction: Allow to warm to RT and stir. T3P kinetics are slower; allow 4–12 hours.

-

Workup:

Troubleshooting & Purification Strategies

Issue: Product is too polar for extraction (stays in aqueous phase).

-

Cause: The imidazolidinone ring + peptide backbone creates high polarity.

-

Solution: Use DCM:IPA (3:1) or Chloroform:IPA (3:1) as the extraction solvent instead of EtOAc. The alcohol component helps solvate the polar urea. Alternatively, "salt out" the aqueous phase with NaCl.

Issue: Poor Solubility of Starting Amine.

-

Cause: The HCl salt of the piperidine is very crystalline.

-

Solution: Switch to DMAc (Dimethylacetamide) or NMP . These solvents solvate the salt better than DMF. Ensure full equivalents of base (DIPEA) are added before adding the coupling reagent to ensure the amine is free to react.

Visualizing the Workflow

The following diagram illustrates the decision logic and reaction flow for coupling this specific scaffold.

Caption: Decision tree for selecting HATU vs. T3P based on scale and purification requirements.

References

-

Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

-

ChemicalBook. (2024).[5] "The synthesis method of Ubrogepant." (Describing EDC-mediated coupling of piperidinone fragments). Link

-

Bachem. (2024).[5] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Link

-

Gholap, S. P., et al. (2019). "Synthesis of Imidazolidin-2-ones... via Base-Catalyzed Intramolecular Hydroamidation." The Journal of Organic Chemistry, 84(6), 3537–3551. Link

Sources

- 1. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. WO2023119327A1 - Process for the preparation of a pure amorphous form of ubrogepant - Google Patents [patents.google.com]

- 5. bachem.com [bachem.com]

Application Notes and Protocols: Microwave-Assisted Synthesis of 1-(Piperidin-4-yl)imidazolidin-2-one Analogs

Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis

The 1-(piperidin-4-yl)imidazolidin-2-one scaffold is a significant pharmacophore in modern drug discovery, forming the core of various therapeutic agents. Its derivatives have shown promise in a range of applications, including as NLRP3 inflammasome inhibitors.[1] Traditional methods for the synthesis of such heterocyclic compounds often involve lengthy reaction times, harsh conditions, and laborious purification processes. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations, offering dramatic reductions in reaction times, increased yields, and improved product purity.[2] This is achieved through the efficient and direct heating of polar molecules by microwave irradiation, leading to rapid temperature elevation and enhanced reaction kinetics.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the microwave-assisted synthesis of 1-(piperidin-4-yl)imidazolidin-2-one and its analogs. The protocols detailed herein are designed to be robust and reproducible, leveraging the benefits of microwave technology to streamline the synthesis of this important class of molecules.

Scientific Principles and Reaction Mechanism

The core of this synthesis involves the cyclization of a diamine with a carbonyl source to form the imidazolidin-2-one ring. The reaction proceeds via a nucleophilic addition-elimination mechanism. In the context of this protocol, the key precursor is tert-butyl 4-(2-aminoethylamino)piperidine-1-carboxylate. The synthesis can be conceptually divided into two main stages: the formation of the imidazolidin-2-one ring and the deprotection of the piperidine nitrogen.

The use of a tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen is a strategic choice. It prevents side reactions at the more nucleophilic secondary amine of the piperidine ring during the cyclization step. Microwave irradiation is particularly effective for both the cyclization and the subsequent deprotection, often allowing for a one-pot procedure which enhances overall efficiency.[4][5]

Reaction Pathway Diagram

Caption: General reaction pathway for the synthesis of 1-(piperidin-4-yl)imidazolidin-2-one.

Materials and Equipment

| Reagents | Equipment |

| tert-butyl 4-aminopiperidine-1-carboxylate | Microwave Synthesizer (e.g., Anton Paar Monowave, CEM Discover) |

| 2-Chloroethylamine hydrochloride | Microwave reaction vials (10-20 mL) with caps |

| Triethylamine (TEA) | Magnetic stir bars |

| Urea | Analytical balance |

| Dichloromethane (DCM) | Fume hood |

| Methanol (MeOH) | Rotary evaporator |

| Hydrochloric acid (HCl) in dioxane (4 M) | Thin Layer Chromatography (TLC) plates |

| Sodium bicarbonate (NaHCO₃) | UV lamp |

| Anhydrous sodium sulfate (Na₂SO₄) | Column chromatography setup |

| Silica gel for column chromatography | NMR spectrometer |

| Deuterated solvents for NMR (e.g., DMSO-d₆, CDCl₃) | Mass spectrometer (e.g., LC-MS) |

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(2-aminoethylamino)piperidine-1-carboxylate (Precursor)

This protocol outlines the synthesis of the key diamine precursor.

-

To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 g, 5.0 mmol) in acetonitrile (20 mL) in a round-bottom flask, add triethylamine (1.4 mL, 10.0 mmol).

-

Add 2-chloroethylamine hydrochloride (0.58 g, 5.0 mmol) to the mixture.

-

Reflux the reaction mixture at 80°C for 12-16 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in dichloromethane (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (DCM:MeOH, 95:5) to afford the desired diamine.

Protocol 2: Microwave-Assisted Synthesis of 1-(Piperidin-4-yl)imidazolidin-2-one (One-Pot Procedure)

This protocol combines the cyclization and deprotection steps in a single microwave-assisted procedure for enhanced efficiency.

-

In a 10 mL microwave reaction vial, combine tert-butyl 4-(2-aminoethylamino)piperidine-1-carboxylate (0.24 g, 1.0 mmol) and urea (0.09 g, 1.5 mmol).

-

Add 3 mL of a suitable solvent such as water or ethanol.

-

Add a magnetic stir bar to the vial and cap it securely.

-

Place the vial in the microwave synthesizer.

-

Cyclization Step: Irradiate the mixture at 160°C for 20 minutes.

-

Cool the reaction vial to room temperature using compressed air.

-

Deprotection Step: Carefully uncap the vial in a fume hood and add 1 mL of 4 M HCl in dioxane.

-

Recap the vial and irradiate at 120°C for 10 minutes.[6]

-

After cooling, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9.

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (DCM:MeOH with 1% TEA) to yield the final product.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the one-pot microwave-assisted synthesis.

Data Presentation and Expected Results

The following table summarizes the expected results for the one-pot microwave-assisted synthesis of 1-(piperidin-4-yl)imidazolidin-2-one.

| Step | Reaction Time (min) | Temperature (°C) | Power (W) | Expected Yield (%) | Purity (%) (Post-Purification) |

| Cyclization | 20 | 160 | 100-300 | - | - |

| Deprotection | 10 | 120 | 100-300 | 75-85 | >95 |

Characterization Data (Hypothetical):

-

¹H NMR (400 MHz, DMSO-d₆) δ: 7.55 (s, 1H, NH), 6.18 (s, 1H, NH), 3.50-3.60 (m, 1H), 3.30-3.40 (m, 4H), 3.05-3.15 (m, 2H), 2.80-2.90 (m, 2H), 1.70-1.80 (m, 2H), 1.40-1.50 (m, 2H).

-

¹³C NMR (101 MHz, DMSO-d₆) δ: 160.5 (C=O), 52.1, 48.5, 45.2, 43.8, 30.7.

-

MS (ESI): m/z 170.1 [M+H]⁺.

Synthesis of Analogs

The developed protocol can be readily adapted for the synthesis of a variety of analogs.

-

Modification of the Piperidine Ring: Substituted tert-butyl 4-aminopiperidine-1-carboxylates can be used as starting materials to introduce substituents on the piperidine ring.

-

N-Alkylation/Acylation of the Piperidine: The final product can be further functionalized at the piperidine nitrogen through standard alkylation or acylation reactions.

-

Variation of the Diamine Linker: Analogs with different linker lengths between the piperidine and imidazolidinone rings can be synthesized by using alternative aminoalkyl halides in the precursor synthesis.

Safety Precautions

-

Microwave Reactor Safety: All reactions should be performed in a dedicated microwave synthesizer designed for chemical reactions.[7] Domestic microwave ovens should never be used.[7] Ensure that reaction vessels are in good condition and are not scratched or cracked. Do not exceed the recommended volume for the reaction vials.

-

Pressure Monitoring: Microwave reactions in sealed vessels can generate significant pressure. Always monitor the pressure during the reaction. Modern microwave synthesizers have built-in pressure sensors and safety cut-offs.

-

Chemical Hazards: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Triethylamine is corrosive and flammable. Hydrochloric acid in dioxane is highly corrosive.

-

Thermal Hazards: Reaction vials will be hot after irradiation. Allow them to cool completely before handling.

-

Waste Disposal: Dispose of all chemical waste according to institutional safety guidelines.

Conclusion

Microwave-assisted synthesis offers a rapid, efficient, and green approach to the synthesis of 1-(piperidin-4-yl)imidazolidin-2-one and its analogs. The protocols outlined in these application notes provide a robust framework for researchers to accelerate their drug discovery and development efforts. By leveraging the benefits of microwave technology, the synthesis of these valuable heterocyclic scaffolds can be achieved in a fraction of the time required by conventional methods, with high yields and purity.

References

-

Qaroush, A. K., et al. (2022). Green Microwave-Assisted Synthesis of Cyclic/Acyclic Ureas from Propylene Carbonate. ResearchGate. Available at: [Link]

-

Pıhtılı, G., et al. (2017). Classical and Microwave-Assisted Synthesis of Substituted- Dihydroxy-imidazolidine-2-thiones Compounds. SciSpace. Available at: [Link]

-

Request PDF. (n.d.). Hydrolysis of Cyclic Ureas under Microwave Irradiation: Synthesis and Characterization of 7,8-Diaminopelargonic Acid. ResearchGate. Available at: [Link]

-

JAG group. (n.d.). Microwave Reactor Safety. University of Chicago. Available at: [Link]

-

Gastaldi, S., et al. (2023). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PMC. Available at: [Link]

-

Al-a`arajy, Z. H. A. (n.d.). Microwave Synthesis and Study of the Biological Activity for some New Imidazolidine Derivatives of Benzothiazole. University of Kerbala. Available at: [Link]

-

Kanagarajan, V., Thanusu, J., & Gopalakrishnan, M. (2011). A facile microwave assisted green chemical synthesis of novel piperidino 2-thioxoimidazolidin-4-ones and their in vitro microbiological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(1), 67-77. Available at: [Link]

-

López-Cobeñas, A., et al. (2005). Solvent-Free, Efficient Synthesis of 2,5-Piperazinediones from Boc-Protected Dipeptide Esters under Microwave Irradiation. ResearchGate. Available at: [Link]

-

Biotage. (n.d.). Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids. Biotage. Available at: [Link]

-

López-Cobeñas, A., et al. (2005). Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. ResearchGate. Available at: [Link]

-

Gomez, R. M., et al. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. PMC. Available at: [Link]

-

Blackmore, T. R., & Thompson, P. E. (2011). IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. HETEROCYCLES, 83(9), 1949. Available at: [Link]

-

Huang, Z., et al. (2022). FACILE AND EFFICIENT N-BOC DEPROTECTION OF AMIDE AND SULFONAMIDE UNDER MICROWAVE IRRADIATION IN WATER. HETEROCYCLES, 104(9), 1559-1564. Available at: [Link]

-

Kanagarajan, V., et al. (2010). A facile microwave assisted green chemical synthesis of novel piperidino 2-thioxoimidazolidin-4-ones and their in vitro microbiological evaluation. Taylor & Francis Online. Available at: [Link]

-

Atlantis Press. (2015). Microwave-Assisted Efficient Synthesis of Dialkylated Ureas from Ureas. Atlantis Press. Available at: [Link]

-

CEM Corporation. (n.d.). Protection and Deprotection. CEM Corporation. Available at: [Link]

-

Der Pharma Chemica. (n.d.). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Scholars Research Library. Available at: [Link]

-

Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. Organic Chemistry Portal. Available at: [Link]

-

CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. CEM Corporation. Available at: [Link]

-

Kiselov, V. V., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

-

Viciu, M. S., et al. (2008). Facile microwave-assisted synthesis of cyclic amidinium salts. Organic Letters, 10(22), 5223-5226. Available at: [Link]

-

Calvo-Flores, F. G., et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

-

Deadman, J. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Available at: [Link]

-

Singh, A., et al. (n.d.). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. ResearchGate. Available at: [Link]

-

Al-Masoudi, W. A., et al. (2023). 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. Journal of Education for Pure Science, 13(4). Available at: [Link]

-

Kumar, A., et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 57B(1), 89-94. Available at: [Link]

-

Kumar, K. A., et al. (2012). piperidone analogs: synthesis and their diverse biological applications. ResearchGate. Available at: [Link]

-

Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909. Available at: [Link]

-

Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334. Available at: [Link]

-

Sharma, V., & Kumar, P. (n.d.). microwave-assisted synthesis of nitrogen heterocycles. ResearchGate. Available at: [Link]

-

Karaki, Y., et al. (2025). Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. RSC Advances, 15(12), 8045-8052. Available at: [Link]

Sources

- 1. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. visitka.narod.ru [visitka.narod.ru]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. data.biotage.co.jp [data.biotage.co.jp]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Improving yield of 1-(Piperidin-4-yl)imidazolidin-2-one cyclization reactions

Technical Support Center: 1-(Piperidin-4-yl)imidazolidin-2-one Synthesis

Case ID: CYC-UREA-OPT-04 Subject: Yield Optimization & Troubleshooting for Piperidinyl-Imidazolidinone Cyclization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 1-(piperidin-4-yl)imidazolidin-2-one is a critical transformation in medicinal chemistry, serving as a core scaffold for GPCR ligands (e.g., CCR5 antagonists) and antipsychotics (e.g., Pimozide derivatives).

Users frequently encounter three primary failure modes:

-

Competitive O-alkylation: Formation of the oxazoline byproduct instead of the desired cyclic urea.

-

Incomplete Cyclization: Stalling at the intermediate linear urea stage.

-

Purification Losses: High water solubility of the product leading to poor recovery during aqueous workup.

This guide provides a self-validating protocol and a troubleshooting decision tree to resolve these issues.

Module 1: The "Gold Standard" Protocol

Recommended for high-purity applications. This route utilizes the 2-chloroethyl isocyanate method, optimized to favor N-alkylation over O-alkylation.

Reaction Scheme

-

Precursor: 1-Benzyl-4-aminopiperidine (or 1-Boc equivalent).

-

Reagent: 2-Chloroethyl isocyanate.

-

Cyclization: Base-mediated intramolecular alkylation.

Step-by-Step Methodology

| Step | Operation | Critical Parameter (CPP) | Rationale |

| 1 | Urea Formation Dissolve 1-benzyl-4-aminopiperidine (1.0 eq) in dry DCM or THF at 0°C. Add 2-chloroethyl isocyanate (1.1 eq) dropwise. | Temp < 5°C | Exotherm control prevents polymerization of the isocyanate. |

| 2 | Intermediate Isolation Stir at RT for 2 hours. Evaporate solvent.[1][2][3] | Dryness | Remove all traces of solvent before cyclization to ensure accurate concentration in Step 3. |

| 3 | Cyclization (The Critical Step) Redissolve the crude linear urea in 2-Methoxyethanol or DMF . Add KOtBu (1.5 eq) or NaH (1.2 eq). Heat to 100°C for 4-6 hours. | Solvent Polarity | Polar aprotic/protic solvents stabilize the transition state for N-alkylation. Non-polar solvents favor O-alkylation (Oxazoline). |

| 4 | Workup Quench with water. Extract with CHCl3/IPA (3:1) . | Extraction Solvent | The product is highly polar. Standard EtOAc extraction results in <30% recovery. |

Module 2: Mechanistic Pathway & Failure Modes

The following diagram illustrates the bifurcation between the desired pathway (Imidazolidinone) and the common "dead-end" byproduct (Oxazoline).

Figure 1: Mechanistic bifurcation. High temperatures and strong bases favor the thermodynamic N-alkylation (green path), while kinetic conditions favor O-alkylation (red path).

Module 3: Troubleshooting Guide (FAQs)

Q1: My yield is low (<40%), and NMR shows a mixture of products. What happened?

Diagnosis: You likely formed the 2-amino-oxazoline byproduct. The Science: The urea oxygen is nucleophilic. Under weak basic conditions (e.g., K2CO3 in acetone) or low temperatures, the oxygen attacks the alkyl chloride (O-alkylation) because it is kinetically faster. Solution:

-

Switch Base: Use KOtBu or NaH . The deprotonated urea nitrogen is a stronger nucleophile than the oxygen.

-

Increase Heat: Thermodynamic control favors the stable cyclic urea (imidazolidinone). Ensure reaction temperature is >80°C.

Q2: The product is water-soluble and stays in the aqueous phase during extraction.

Diagnosis: Cyclic ureas are highly polar, especially if the piperidine nitrogen is deprotected. The Science: The partition coefficient (LogP) of the target is low. Solution:

-

Salting Out: Saturate the aqueous phase with NaCl before extraction.

-

Solvent Modification: Do not use pure Ethyl Acetate. Use Chloroform:Isopropanol (3:1) or DCM:Methanol (9:1) for extraction.

-

Continuous Extraction: For scale-up, use a liquid-liquid continuous extractor for 12+ hours.

Q3: I am using the Diamine + CDI route (Alternative), but the reaction stalls.

Diagnosis: Moisture sensitivity of CDI or formation of the intermediate imidazole-urea that fails to cyclize. The Science: CDI reacts to form an intermediate acyl-imidazole. The second amine must displace the imidazole ring to close the cycle. Solution:

-

Activation: Add DMAP (0.1 eq) as a nucleophilic catalyst to accelerate the displacement of imidazole.

-

Temperature: This reaction often requires reflux in Toluene or Dioxane to drive the elimination of imidazole.

Module 4: Diagnostic Workflow

Use this decision tree to diagnose specific experimental failures.

Figure 2: Troubleshooting decision tree for cyclization failures.

Module 5: Comparative Reagent Data

| Reagent System | Yield Potential | Pros | Cons |

| 2-Chloroethyl Isocyanate / NaH | High (75-85%) | Direct; fewer steps; robust. | Toxic reagent; requires strict anhydrous conditions. |

| Diamine + CDI | Moderate (50-65%) | Avoids alkyl halides; milder reagents. | CDI is moisture sensitive; purification of imidazole byproduct required. |

| Diamine + Urea (Melt) | High (70-80%) | Solvent-free; green chemistry; scalable. | Requires high temp (150-180°C); not suitable for thermally labile groups. |

References

-

Vertex Pharmaceuticals. (2017). Synthesis method of 1-piperidin-4-yl-1,3-dihydro-imidazol[4, 5-b]pyridine-2-one. CN106432232A. Google Patents. Link

-

Cichero, E., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(11), 3158. Link

-

Sebastián-Pérez, V., et al. (2011). Intramolecular cyclization of N-phenyl N'(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines. Toxicology and Applied Pharmacology, 253(1), 38-47. Link

-

Della Ca', N., et al. (2019).[4] Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas. Journal of Organic Chemistry, 84(6), 3477-3490. Link

-

Gazizov, A. S., et al. (2021).[5] The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives. Molecules, 26(15), 4443. Link

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

Resolving emulsion formation during extraction of 1-(Piperidin-4-yl)imidazolidin-2-one

Technical Support Center: Extraction & Purification Subject: Troubleshooting Emulsion Formation with 1-(Piperidin-4-yl)imidazolidin-2-one Ticket ID: #EMUL-PIP-042 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering persistent emulsions during the liquid-liquid extraction (LLE) of 1-(Piperidin-4-yl)imidazolidin-2-one . This is a known issue inherent to the physicochemical profile of this molecule.

This compound possesses a "Perfect Storm" of surfactant-like properties:

-

High Polarity: The imidazolidin-2-one (cyclic urea) moiety is a strong hydrogen bond donor/acceptor.

-

Basic Center: The piperidine nitrogen (pKa ~10.8–11.0) creates pH-dependent solubility switches.

-

Amphiphilic Structure: The combination of the polar urea head and the lipophilic piperidine ring mimics the structure of industrial detergents.

This guide provides a scientifically grounded protocol to prevent these emulsions and a "Crisis Intervention" workflow to break them if they have already formed.

Module 1: The Mechanics of the Mess (Why this happens)

To resolve the issue, you must understand the molecular interactions at the interface.

-

The pH Trap: If your aqueous phase is at pH 9–10, the piperidine nitrogen exists in an equilibrium between its protonated (cationic) and deprotonated (neutral) states. The cationic form acts as a hydrotrope, stabilizing the interface between water and the organic solvent, creating a "rag layer" that refuses to separate.

-

The Urea Effect: The cyclic urea moiety increases water solubility significantly compared to simple piperidines. Standard non-polar solvents (Diethyl ether, Hexanes) will fail to extract the molecule efficiently, leading to supersaturation at the interface—a primary cause of emulsions.

Module 2: Prevention Protocols (Pre-Extraction)

Do not initiate extraction until these parameters are met.

The "Hard Base" Rule

Goal: Force the piperidine completely into its free-base form.

-

Protocol: Adjust the aqueous layer pH to >12.5 using 5M NaOH or KOH.

-

Why: The pKa of the piperidine secondary amine is ~11. At pH 12.5, >97% of the molecule is neutral (uncharged), drastically reducing its surfactant potential and driving it into the organic phase.

The Solvent Switch

Goal: Match the polarity of the solute to the solvent to prevent interfacial crashing.

-

Avoid: Diethyl Ether (too non-polar), pure Ethyl Acetate (often hydrolyzes or co-solubilizes at high pH).

-

Recommended System: Dichloromethane (DCM) : Isopropyl Alcohol (IPA) in a 9:1 or 4:1 ratio .

-

Why: The IPA disrupts the hydrogen bonding network of the urea moiety with water, while the DCM provides the density difference required for separation.

Ionic Strength Saturation

Goal: "Salt out" the organic molecule.

-

Protocol: Saturate the aqueous phase with solid NaCl before adding the organic solvent.

-

Why: Increasing the ionic strength of the aqueous layer disrupts the hydration shell around the urea moiety, forcing the organic molecule out of the water and into the organic layer (Salting Out effect).[1]

Module 3: Crisis Intervention (Breaking an Existing Emulsion)

If you are currently staring at a milky, non-separating funnel, follow this decision matrix.

Workflow Visualization: The Emulsion Breaking Protocol

Caption: Logical workflow for resolving persistent emulsions in polar amine extractions.

Detailed Troubleshooting Steps

Step 1: The Brine Shock Add a volume of saturated brine (NaCl) equal to 50% of your aqueous layer volume. Gently swirl (do not shake).[1] The increase in density and ionic strength often forces phase separation.[1]

Step 2: The Celite Filtration (High Success Rate) Emulsions in urea-derivatives are often stabilized by microscopic solid particulates (oligomers).

-

Pack a fritted funnel with a 2cm pad of Celite 545 .

-

Filter the entire emulsion (both layers) through the pad under weak vacuum.

-

Result: The Celite traps the particulate stabilizers. The filtrate usually separates cleanly into two clear layers immediately in the receiving flask.

Step 3: The "Nuclear" Option (n-Butanol) If the above fail, the molecule is too water-soluble.

-

Add n-Butanol to the emulsion.

-

Shake and separate.

-

Note: n-Butanol has high water miscibility and a high boiling point (117°C). You will need to wash the organic layer with water later or use azeotropic evaporation to remove it.

Module 4: Frequently Asked Questions (FAQs)

Q: I used DCM and the bottom layer is the emulsion. Which layer is my product? A: With 1-(Piperidin-4-yl)imidazolidin-2-one, the product is likely trapped in the emulsion or the organic layer. However, because this molecule is dense and polar, density inversion can occur.

-

Test: Take a pipette drop of the clear layer and add it to water. If it dissolves, it's aqueous.[2] If it beads up, it's organic.

Q: Can I use acidic extraction to clean up impurities first? A: Yes, but with caution. You can extract the reaction mixture with DCM at pH 4 first. The piperidine (protonated) will stay in the water, while non-basic impurities move to the DCM. Then, basify the water to pH >12 and extract your product. This "Acid-Base Swing" often prevents emulsions by removing neutral impurities before the main extraction.

Q: Why not use Chloroform? A: Chloroform is excellent for this separation (mixed 3:1 with Isopropanol) because it is a better hydrogen-bond donor than DCM. However, it is more toxic and prone to forming phosgene if unstabilized. If DCM/IPA fails, Chloroform/IPA is the next logical solvent choice.

Data Summary: Solubility & Solvent Selection

| Solvent System | Extraction Efficiency | Emulsion Risk | Notes |

| Diethyl Ether | Very Low | Low | Too non-polar for urea moiety. |

| DCM (Pure) | Moderate | High | Large density difference, but poor solubility for polar ureas. |

| DCM : MeOH (9:1) | High | Moderate | MeOH increases solubility but also water miscibility (risk of no phase separation). |

| DCM : IPA (4:1) | Optimal | Low | IPA breaks emulsions; good solubility balance. |

| n-Butanol | Very High | Low | Hard to remove (high BP); use only as last resort. |

References

-

University of Rochester. (n.d.). Workup: How to Manage an Emulsion. Not Voodoo.[3] Retrieved from [Link]

-

MDPI. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold. Molecules.[4][5][6][7][8][9][10][11] Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Step-by-Step Procedures For Extractions & Troubleshooting. Retrieved from [Link]

-

University of York. (n.d.). Problems with Extractions - Chemistry Teaching Labs. Retrieved from [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Workup [chem.rochester.edu]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]

- 6. sciencescholar.us [sciencescholar.us]

- 7. PubChemLite - 1-(piperidin-4-yl)imidazolidin-2-one hydrochloride (C8H15N3O) [pubchemlite.lcsb.uni.lu]

- 8. PubChemLite - 1-[(piperidin-4-yl)methyl]imidazolidin-2-one (C9H17N3O) [pubchemlite.lcsb.uni.lu]

- 9. 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride|CAS 1209997-87-4 [benchchem.com]

- 10. chemscene.com [chemscene.com]

- 11. mdpi.com [mdpi.com]

Catalyst selection for coupling 1-(Piperidin-4-yl)imidazolidin-2-one with aryl halides

Ticket ID: BHA-PIP-UREA-001 Subject: Optimization of Pd-Catalyzed C-N Coupling for Polar Secondary Amines Assigned Specialist: Senior Application Scientist, Catalysis Group

Introduction

You are attempting to couple 1-(piperidin-4-yl)imidazolidin-2-one with an aryl halide. This substrate presents a classic "Medicinal Chemistry vs. Process Chemistry" conflict:

-

The Nucleophile: The piperidine ring (secondary amine) is sterically accessible and highly nucleophilic.

-

The Liability: The imidazolidin-2-one (cyclic urea) moiety is highly polar, potentially coordinating to Palladium, and drastically reduces solubility in standard non-polar solvents (e.g., Toluene).

This guide prioritizes Precatalyst technology to overcome the solubility/poisoning trade-off. We move away from traditional in-situ mixing (Pd(OAc)₂ + Ligand) toward defined Pd(II) Precatalysts (G3/G4) to ensure immediate generation of the active LPd(0) species before the urea moiety can sequester the metal.

Part 1: Catalyst Selection Logic

For secondary cyclic amines containing polar heterocycles, the selection is governed by the Surry-Buchwald Ligand Parameterization .

Primary Recommendation: RuPhos Pd G4

-

Why: RuPhos is the "Universal" ligand for secondary amines. Its bulky biaryl structure prevents formation of inactive bis-ligated Pd species (

), forcing the formation of the active mono-ligated species ( -

Mechanism: The 2,6-diisopropoxy group on the RuPhos lower ring provides oxygen lone-pair donation to the Pd center, stabilizing the oxidative addition intermediate, which is crucial for electron-rich aryl halides.

Secondary Recommendation: BrettPhos Pd G4

-

When to switch: If your aryl halide is primary amines (not this case) or highly sterically hindered (ortho-substituted aryl halides).

-

Why: BrettPhos is larger and more electron-rich, facilitating the coupling of difficult substrates where RuPhos might stall.

The "Trap" to Avoid: Pd(PPh₃)₄ or Pd(dppf)Cl₂

-

Reason: These older generation catalysts require high thermal activation and are prone to inhibition by the urea oxygen/nitrogen of your substrate. They often lead to "Pd Black" precipitation before the reaction completes.

Part 2: Visualization of Decision Matrix

The following diagram outlines the logical flow for selecting reaction conditions based on your specific Aryl Halide properties.

Figure 1: Decision matrix for catalyst and base selection based on electrophile properties.

Part 3: Validated Experimental Protocol

This protocol uses RuPhos Pd G4 .[1][2] The G4 precatalyst contains the ligand and Pd pre-complexed with a methyl group, ensuring rapid activation at room temperature upon addition of base.

Standard Operating Procedure (SOP-BHA-04)

| Component | Equivalents | Role |

| Aryl Halide | 1.0 equiv | Electrophile |

| Substrate (Piperidine-Urea) | 1.2 equiv | Nucleophile (Excess ensures complete consumption of halide) |

| RuPhos Pd G4 | 0.02 equiv (2 mol%) | Catalyst Source |

| NaOtBu | 2.0 equiv | Base (Activates precatalyst & neutralizes HX) |

| 1,4-Dioxane | 0.2 M Concentration | Solvent (Solubilizes polar urea better than Toluene) |

Step-by-Step Workflow

-

Charge Solids: In a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 eq), Piperidine Substrate (1.2 eq), NaOtBu (2.0 eq), and RuPhos Pd G4 (2 mol%).

-

Note: If your aryl halide is a liquid, add it after the solvent.

-

-

Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (

).-

Critical: Oxygen kills the active LPd(0) species.

-

-

Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

-

Troubleshooting: If the urea substrate does not dissolve, switch to t-Amyl Alcohol . It has higher polarity and boils at 102°C.

-

-

Reaction: Heat to 80°C for 2-4 hours.

-

Monitoring: Monitor by LCMS. Look for the disappearance of the Aryl Halide.

-

-

Workup: Cool to room temperature. Dilute with EtOAc, filter through a small pad of Celite (to remove Pd black and salts), and concentrate.

Part 4: Troubleshooting & FAQs

This section addresses specific failure modes associated with the imidazolidin-2-one moiety.

Q1: The reaction mixture turned black immediately upon heating, and conversion is <10%. What happened?

Diagnosis: Catalyst Decomposition ("Pd Black"). Cause: The urea moiety in your substrate might be coordinating to the Palladium, displacing the ligand and causing the metal to aggregate. Alternatively, the reaction was not sufficiently deoxygenated. Solution:

-

Switch to Precatalyst: Ensure you are using G3 or G4 precatalysts , not Pd(OAc)₂ + Ligand. The precatalyst protects the Pd center until it enters the cycle.

-

Increase Concentration: Run the reaction at 0.5 M or 1.0 M . Higher concentration favors the intermolecular coupling over unimolecular decomposition.

Q2: I see the product mass, but also a significant amount of reduced Aryl Halide (Ar-H).

Diagnosis: Hydrodehalogenation.

Cause: This is a common side reaction with secondary amines in alcoholic solvents or when the reaction is slow. The

-

Change Solvent: If using t-Amyl alcohol, switch to Dioxane or Toluene (if solubility permits).

-

Temperature: Lower the temperature to 60°C and increase the catalyst loading to 5 mol%.

-

Ligand Switch: Switch from RuPhos to BrettPhos . BrettPhos is more bulky and often suppresses dehalogenation.

Q3: My substrate (the urea piperidine) is not dissolving in Dioxane or Toluene.

Diagnosis: Solubility-limited reactivity. Solution:

-

Co-Solvent: Use a mixture of Dioxane:DMF (9:1) . Warning: DMF can coordinate to Pd at high temperatures, so keep the DMF ratio low.

-

Phase Transfer: Use CPME (Cyclopentyl methyl ether) with a small amount of water and an inorganic base (K₃PO₄) + Phase Transfer Catalyst (TBAB), though this is less standard for Buchwalds.

-

Best Fix: Switch to t-Amyl Alcohol or t-Butanol . These dissolve polar amines well at 80°C and are standard Buchwald solvents.

Q4: Is there a risk of arylation on the Urea Nitrogen instead of the Piperidine?

Diagnosis: Regioselectivity issues. Analysis: The piperidine NH (pKa ~11) is significantly more nucleophilic than the urea NH (pKa ~26). Under standard conditions (NaOtBu), the urea is not deprotonated, while the piperidine is a free amine. Risk: If you use a very strong base like LiHMDS or very high temperatures (>120°C), you might observe trace urea arylation. Solution: Stick to NaOtBu or K₃PO₄ . These bases are strong enough to facilitate the cycle but too weak to deprotonate the urea, ensuring 100% chemoselectivity for the piperidine.

Part 5: Mechanistic Pathway

Understanding the cycle helps explain why Precatalyst Activation is the critical step for your specific substrate.

Figure 2: Catalytic cycle highlighting the G4 activation pathway.

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenyl Palladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.

Sources

Technical Support Center: Crystallization of 1-(Piperidin-4-yl)imidazolidin-2-one Salts

Ticket ID: #REC-26620-SOL Subject: Optimization of Salt Crystallization & Troubleshooting Phase Separation Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are likely encountering difficulties crystallizing 1-(Piperidin-4-yl)imidazolidin-2-one (CAS: 26620-86-6) due to its dual-nature functionality.[1] The molecule contains a highly polar cyclic urea (hydrogen bond donor/acceptor) and a basic secondary amine (piperidine).

When forming salts (e.g., Hydrochloride, Hydrobromide), this compound exhibits high lattice energy but also significant hygroscopicity and a tendency to "oil out" (liquid-liquid phase separation) rather than nucleate. This guide provides a self-validating protocol to overcome these thermodynamic hurdles.

Module 1: Solvent System Architecture

Do not rely on single-solvent cooling methods for this class of molecule; they rarely yield high purity.[1] You must use a Binary Solvent System exploiting the "Dielectric Gap."

The Solvation Matrix

Use this table to design your initial screen. Ratios are Volume:Volume.[1]

| Component | Recommended Solvents | Function | Mechanistic Rationale |

| Good Solvent (Dissolver) | Methanol (MeOH) Ethanol (EtOH) Water (H₂O) | Dissolves the salt at high temp.[1] | High dielectric constant ( |

| Anti-Solvent (Precipitant) | Ethyl Acetate (EtOAc) Isopropanol (IPA) Acetonitrile (ACN) | Induces supersaturation. | Lower polarity reduces solvation power; disrupts H-bond network without freezing impurities.[1] |

| Forbidden Solvents | Diethyl Ether Hexanes DCM | Avoid completely.[1] | Polarity gap is too wide. Addition causes immediate "oiling out" or amorphous crashing. |

Protocol A: The "Reverse Addition" Method (Recommended)

Standard addition (antisolvent to solution) often causes local high supersaturation and oiling. Reverse addition controls this.

-

Dissolution: Dissolve crude salt in minimum hot Methanol (approx. 50-60°C).

-

Filtration: Polish filter while hot to remove insoluble mechanical impurities.

-

Charge Antisolvent: Place the Anti-Solvent (e.g., EtOAc) in a separate vessel, heated to a mild reflux.

-

Addition: Slowly add the hot Methanol solution dropwise INTO the hot Ethyl Acetate.

-

Cooling: Allow the mixture to cool to Room Temp (RT) over 4 hours, then to 0°C.

Module 2: Troubleshooting "Oiling Out"

Symptom: The solution turns turbid, then separates into a bottom oily layer instead of crystals. Cause: The system entered the "Liquid-Liquid Miscibility Gap" before crossing the Solubility Curve. This is common with urea derivatives.

Corrective Logic Flow

Figure 1: Decision tree for remediating liquid-liquid phase separation (LLPS).

The "Seeding at Cloud Point" Technique

-

Reheat the oiled mixture until it becomes a single clear phase.

-

Add a small volume of Good Solvent (MeOH) to slightly undersaturate it.

-

Cool slowly. The moment you see faint turbidity (The Cloud Point), add Seed Crystals (pure product).

-

Hold temperature for 30 minutes. Do not cool further until a visible suspension forms. This allows the oil droplets to transfer mass to the crystal lattice (Ostwald Ripening).

Module 3: Salt Stoichiometry & Hygroscopicity

Ticket #002: "My solid turns into a gum on the filter paper."

This molecule is a base. If your stoichiometry is off, you may have a mixture of Mono-HCl, Di-HCl, and free base.[1] The free base is an oil; mixed salts are hygroscopic eutectics.

The pH Swing Protocol

To ensure a robust crystalline lattice, you must drive the equilibrium fully to the salt form.

-

Acid Excess: When generating the salt, use 1.05 to 1.1 equivalents of acid (e.g., 4M HCl in Dioxane) relative to the amine.

-

Drying: Urea salts are hygroscopic.[1]

-

Do not air dry.

-

Required: Vacuum oven at 40-50°C with a P₂O₅ (Phosphorus Pentoxide) desiccant trap.[1]

-

-

Hydrate Check: If the salt persists as a gum, it may be trying to form a hydrate.

-

Test: Recrystallize from 95% EtOH / 5% Water . The water satisfies the hydration shell, allowing a stable crystal lattice to form, which is often less hygroscopic than the amorphous anhydrate.

-

Module 4: Impurity Purging (Color Removal)

Ticket #003: "Product is crystalline but yellow/brown."

Piperidine oxidation products are often colored and sticky.

-

Dissolve crude salt in Water (3 mL/g).

-

Treat with Activated Carbon (Charcoal) - Type SX Ultra (5 wt%).[1]

-

Heat to 50°C for 30 minutes.

-

Filter over a Celite pad.

-

Lyophilize (Freeze dry) OR dilute with excess EtOH to precipitate the purified salt.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone as an antisolvent? A: Use with caution. Acetone can react with primary/secondary amines to form hemiaminals (Schiff base precursors) if left under heat/acidic conditions for too long. Ethyl Acetate is chemically inert and safer for this amine.

Q: The melting point is lower than reported (e.g., <200°C). Is it impure? A: Not necessarily. Urea salts often exhibit polymorphism . You may have isolated a metastable polymorph or a solvate. Run a DSC (Differential Scanning Calorimetry).[2] If you see a broad endotherm followed by an exotherm (recrystallization) and a sharp melt, you have a polymorph.

Q: How do I remove trapped inorganic salts (NaCl/KCl)? A: The "Good" solvents (MeOH/EtOH) dissolve organic amine salts but have poor solubility for inorganic salts.

-

Step: Dissolve your product in dry Ethanol.

-

Step: Filter off the white insoluble solid (likely NaCl).

-

Step: Crystallize the filtrate.[3]

References & Grounding

-

Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.[1] (Foundational text on solubility curves and oiling out mechanisms).

-

NileRed. (2016).[4] Technique Series: Recrystallization (urea as an example). YouTube. Link (Demonstrates urea polarity handling).

-

BenchChem. (2025).[5] Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation. Link (Specific protocols for amine salt phase separation).

-

Santa Cruz Biotechnology. 1-(piperidin-4-yl)imidazolidin-2-one hydrochloride Product Data. Link (Confirmation of HCl salt availability and handling).

-

Mettler Toledo. Oiling Out in Crystallization. Link (Thermodynamics of liquid-liquid phase separation).

Sources

- 1. 1-Piperidin-4-yl-1,3-dihydro-iMidazo[4,5-b]pyridin-2-one 2HCl | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. data.epo.org [data.epo.org]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

Comparative Bioactivity Guide: Piperidine vs. Pyrrolidine Spiro-Imidazolidinone Analogs

Executive Summary

This guide provides a structural and pharmacological comparison between piperidine (6-membered) and pyrrolidine (5-membered) rings when fused or spiro-linked to the imidazolidinone (specifically imidazolidine-2,4-dione/hydantoin) scaffold.

In drug design, this comparison is a critical "scaffold hopping" exercise. The choice between these two saturated heterocycles dictates the hydrodynamic volume , lipophilicity (LogP) , and metabolic liability of the final drug candidate.

Key Finding:

-

Pyrrolidine analogs generally exhibit higher potency in spatially restricted binding pockets due to a compact, planar-biased "envelope" conformation.

-

Piperidine analogs typically offer superior blood-brain barrier (BBB) penetration and metabolic stability due to increased lipophilicity and steric shielding, making them preferred for CNS targets (e.g., anticonvulsants).

Structural & Physicochemical Analysis[1][2][3][4][5][6][7]

The bioactivity divergence stems from the fundamental conformational entropy and electronic properties of the ring systems.

Conformational Landscape

-

Pyrrolidine (Spiro[4.5] systems): Adopts an envelope or twist conformation.[1] It is structurally rigid, reducing the entropic penalty upon protein binding. However, this rigidity can prevent the "induced fit" required for some receptors.

-

Piperidine (Spiro[5.5] systems): Exists predominantly in a chair conformation.[2] The additional methylene unit adds steric bulk and flexibility, allowing for a wider range of van der Waals contacts but increasing the entropic cost of binding.

Physicochemical Metrics Table[4]

| Feature | Pyrrolidine-Imidazolidinone | Piperidine-Imidazolidinone | Impact on Bioactivity |

| Ring Size | 5-membered | 6-membered | Piperidine increases steric demand by ~15-20%. |

| Hybridization | Pyrrolidine ring strain can enhance reactivity/binding energy. | ||

| LogP (Lipophilicity) | Lower | Higher (+0.3 to +0.5 units) | Piperidine analogs cross the BBB more efficiently. |

| pKa (Conj. Acid) | ~11.27 | ~11.22 | Negligible difference in ionization state at physiological pH. |

| Metabolic Liability | Piperidine is generally more metabolically stable in microsomal assays. |

Case Study: Anticonvulsant Activity (Spiro-Hydantoins)

The most authoritative comparison of these scaffolds lies in the development of anticonvulsants, where the imidazolidine-2,4-dione core is essential for binding to voltage-gated sodium channels (VGSC).

Comparative Data: Protection against MES Seizures

Study Context: Evaluation of spiro-linked analogs for protection against Maximal Electroshock (MES) induced seizures in mice.[3][4] Source: Derived from SAR analysis of spiro-succinimides and hydantoins (Góra et al., Eur. J. Med. Chem).[5][4][2][6][7][8][9]

| Compound Class | Structure Code | Core Scaffold | ED | PI (Protective Index) |

| Pyrrolidine | A-40 | 8-azaspiro[4.5]decane-7,9-dione | 108.8 | 3.2 |

| Piperidine | B-47 | 3-azaspiro[5.5]undecane-2,4-dione | 80.4 | 4.1 |

Analysis:

The Piperidine (B-47) analog demonstrated superior potency (lower ED

-

Mechanism: The lipophilic piperidine ring facilitated rapid crossing of the BBB, achieving therapeutic concentrations in the CNS more effectively than the pyrrolidine analog.

-

Binding: The larger hydrophobic pocket of the VGSC accommodated the chair conformation of the piperidine, maximizing hydrophobic collapse.

Mechanistic Pathways & Decision Logic

The following diagram illustrates the decision logic for medicinal chemists when selecting between these two scaffolds based on the target tissue and binding pocket constraints.

Figure 1: Strategic decision tree for scaffold selection based on binding pocket constraints and ADME requirements.

Experimental Protocols

To validate the bioactivity differences, one must first synthesize the spiro-analogs using a standardized method to ensure purity does not confound the biological data.

Synthesis: The Bucherer-Bergs Reaction

This is the gold-standard method for converting cyclic ketones (piperidinone vs. pyrrolidinone) into spiro-imidazolidinones.

Reagents:

-

Cyclic Ketone (N-benzyl-4-piperidone OR N-benzyl-3-pyrrolidone)

-

Potassium Cyanide (KCN)

-

Ammonium Carbonate

-

Solvent: Ethanol/Water (1:1)

Step-by-Step Protocol:

-

Dissolution: Dissolve 10 mmol of the cyclic ketone in 20 mL of 50% EtOH/H

O. -

Addition: Add 20 mmol (2 eq) of KCN and 40 mmol (4 eq) of

.-

Safety Note: KCN is highly toxic. Perform in a well-ventilated fume hood with a cyanide scrub solution available.

-

-

Reflux: Heat the mixture to 60°C for 12 hours. The solution will turn from clear to slightly yellow.

-

Precipitation: Cool the reaction to 0°C. The spiro-hydantoin usually precipitates as a white solid.

-

Acidification: If no precipitate forms, acidify carefully to pH 4 with 6N HCl (in a hood!) to protonate the imidazolidinone ring.

-

Purification: Recrystallize from Ethanol.

Synthetic Workflow Diagram

Figure 2: One-pot synthesis of spiro-imidazolidinone scaffolds via Bucherer-Bergs cyclization.

Conclusion & Recommendation

When developing imidazolidinone-based therapeutics:

-

Start with the Piperidine Scaffold if your target is in the Central Nervous System or requires high metabolic stability. The data indicates superior in vivo performance (ED

= 80.4 mg/kg) despite the added steric bulk. -

Switch to the Pyrrolidine Scaffold if the binding pocket is sterically constrained or if you need to lower the lipophilicity to reduce off-target liver toxicity.

Final Verdict: For bioactivity requiring maximum receptor occupancy in deep pockets, piperidine is the superior "anchor." For narrow clefts and peripheral targets, pyrrolidine remains the standard.

References

-

Góra, J., et al. (2021).[10] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health (NIH). Retrieved from [Link]

-

Kamiński, K., et al. (2014). Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Strzelecka, M., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. International Journal of Molecular Sciences. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. differencebetween.com [differencebetween.com]

- 3. Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aragen.com [aragen.com]

- 6. mdpi.com [mdpi.com]

- 7. BJOC - Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor [beilstein-journals.org]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to the Infrared Spectrum of 1-(Piperidin-4-yl)imidazolidin-2-one: A Comparative Analysis

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks for the compound 1-(Piperidin-4-yl)imidazolidin-2-one. As a molecule incorporating both a piperidine (aliphatic secondary amine) and an imidazolidin-2-one (cyclic urea) moiety, its IR spectrum presents a unique fingerprint derived from the vibrational modes of each functional group. This document serves as a practical reference for researchers in synthetic chemistry and drug development, offering a comparative analysis against its core structural components and a detailed protocol for sample analysis.

Structural and Spectroscopic Overview

1-(Piperidin-4-yl)imidazolidin-2-one is a bifunctional molecule of interest in medicinal chemistry, often used as a scaffold in the design of novel therapeutic agents.[1] Accurate structural confirmation is paramount, and IR spectroscopy provides a rapid, non-destructive method for verifying the presence of key functional groups. The molecule's spectrum is a composite of the vibrations from the piperidine ring, the imidazolidinone ring, and the aliphatic C-H bonds.

The most informative regions in its IR spectrum are:

-

N-H Stretching Region (3500-3100 cm⁻¹): Features contributions from both the secondary amine (piperidine) and the secondary amide (imidazolidinone).

-

C-H Stretching Region (3000-2850 cm⁻¹): Contains the stretching vibrations of the numerous aliphatic C-H bonds.

-

Carbonyl (C=O) Stretching Region (1750-1650 cm⁻¹): Dominated by the strong Amide I band of the cyclic urea.

-

Fingerprint Region (<1600 cm⁻¹): Includes the characteristic Amide II band, C-N stretching, and various bending vibrations that are unique to the overall molecular structure.

Predicted Characteristic IR Peaks

The following table summarizes the predicted absorption peaks for 1-(Piperidin-4-yl)imidazolidin-2-one based on established group frequencies from the literature. These values are foundational for spectral interpretation.

| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Expected Intensity | Notes |

| ~3350-3310 | N-H Stretch (Piperidine, Secondary Amine) | Medium-Weak | A single, relatively sharp peak is characteristic of secondary amines.[2][3] This band is often broadened and shifted to a lower frequency due to hydrogen bonding.[4][5] |

| ~3330-3180 | N-H Stretch (Imidazolidinone, Secondary Amide) | Medium | In solid-state spectra, this peak is typically broad due to intermolecular hydrogen bonding.[2] It may overlap with the amine N-H stretch. |

| ~2950-2850 | C-H Stretch (Aliphatic) | Strong | Multiple sharp peaks arising from the symmetric and asymmetric stretching of CH₂ groups in both rings.[6][7] |

| ~1690-1640 | C=O Stretch (Amide I) | Strong | This is the most intense and characteristic peak for the imidazolidinone ring. Its frequency is lower than typical ketones due to resonance with nitrogen lone pairs.[6][8] |

| ~1560-1500 | N-H Bend (Amide II) | Medium-Strong | A result of coupled N-H in-plane bending and C-N stretching from the amide group.[2][4] This is a key diagnostic band for secondary amides. |

| ~1470-1450 | C-H Bend (Scissoring) | Medium | Characteristic of CH₂ groups present in the molecule.[7] |

| ~1250-1020 | C-N Stretch (Aliphatic Amine) | Medium-Weak | Arises from the C-N bonds within the piperidine ring.[2][3] |

| ~910-665 | N-H Wag (Out-of-Plane Bend) | Medium, Broad | Contributions from both the secondary amine and secondary amide N-H groups.[3] |

Comparative Spectral Analysis

To fully appreciate the spectrum of the target molecule, it is instructive to compare it with the spectra of its constituent building blocks: piperidine and imidazolidin-2-one. This comparison highlights how the combination of these moieties results in a distinct spectroscopic signature.

| Functional Group Vibration | Piperidine | Imidazolidin-2-one | 1-(Piperidin-4-yl)imidazolidin-2-one |

| N-H Stretch | Single peak (~3350-3310 cm⁻¹)[2][3] | Broad peak (~3330-3180 cm⁻¹)[2] | Two overlapping, broad peaks in the 3400-3100 cm⁻¹ region, reflecting both amine and amide N-H bonds. |

| C=O Stretch (Amide I) | Absent | **Strong peak (~1690-1640 cm⁻¹) **[6] | Strong, characteristic peak (~1690-1640 cm⁻¹) , confirming the presence of the cyclic urea. |

| N-H Bend (Amide II) | Absent | Strong peak (~1560-1500 cm⁻¹)[4] | Strong peak (~1560-1500 cm⁻¹) , a definitive marker for the secondary amide within the imidazolidinone ring. |

| C-N Stretch | Medium peak (~1250-1020 cm⁻¹)[3] | Coupled into Amide II band | Multiple peaks in the fingerprint region, showing contributions from both the amine and amide C-N bonds. |

This comparative view demonstrates that the spectrum of 1-(Piperidin-4-yl)imidazolidin-2-one is not merely a simple overlay of the two parent spectra. The key diagnostic features are the simultaneous presence of a strong Amide I (C=O) peak and a strong Amide II peak from the imidazolidinone, alongside the characteristic N-H and C-N vibrations of the piperidine ring.

Visualization of Key Vibrational Modes

The following diagram illustrates the primary functional groups of 1-(Piperidin-4-yl)imidazolidin-2-one and their associated IR absorption regions.

Caption: Key functional groups of the title compound and their IR regions.

Experimental Protocol: KBr Pellet Preparation for Solid Samples

To ensure high-quality, reproducible IR spectra, proper sample preparation is essential. The Potassium Bromide (KBr) pellet method is a standard technique for analyzing solid samples.

Materials:

-

1-(Piperidin-4-yl)imidazolidin-2-one (sample)

-

FTIR-grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Pellet press with die set

-

Spatula

-

Infrared lamp (optional, for drying)

Methodology:

-

Drying: Gently heat the KBr powder under an infrared lamp for 2-3 hours or in a drying oven at ~110°C to remove any adsorbed water, which causes broad O-H absorptions around 3400 cm⁻¹. Allow it to cool in a desiccator.

-

Sample Weighing: Weigh approximately 1-2 mg of the solid sample and 100-200 mg of the dried KBr. The optimal ratio is typically around 1:100 (sample:KBr).

-

Grinding: Transfer the KBr to a clean, dry agate mortar and grind it to a fine, consistent powder. Add the sample to the mortar.

-

Mixing & Homogenization: Gently mix the sample and KBr with a spatula, then grind the mixture thoroughly with the pestle for several minutes. The goal is to create a homogenous, fine powder with a particle size less than the wavelength of the IR radiation to minimize scattering.

-

Pellet Pressing: Transfer a portion of the mixture to the pellet die. Assemble the press and apply pressure (typically 7-10 tons) for several minutes. This will fuse the KBr into a transparent or translucent pellet.

-

Pellet Inspection: Carefully remove the pellet from the die. A good pellet is thin and clear. If it is opaque or brittle, it indicates insufficient grinding, uneven pressure, or moisture.

-

Spectral Acquisition: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Conclusion

The infrared spectrum of 1-(Piperidin-4-yl)imidazolidin-2-one is rich with information, providing clear evidence for its composite structure. The definitive identification of this compound relies on observing three key features simultaneously: the strong C=O stretch (Amide I) of the cyclic urea, the prominent N-H bend (Amide II) characteristic of a secondary amide, and the N-H stretching vibrations from both the piperidine and imidazolidinone rings. By comparing the spectrum to its fundamental components and following a rigorous experimental protocol, researchers can confidently use IR spectroscopy for the structural verification of this and related molecular scaffolds.

References

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

Hamborg, E. S., et al. (2010). Infrared spectra of aqueous piperidine as CO 2 is absorbed to a loading... ResearchGate. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Absorption Table. WebSpectra. Retrieved from [Link]

-

Gouda, M. A., et al. (2015). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

U.S. Centers for Disease Control and Prevention. (n.d.). Fourier Transform Infrared Spectrometry/Attenuated Total Reflectance Study of the Reaction of Pentanal and Propanal with 2-(Hydroxymethyl)piperidine. CDC Stacks. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

Masamune, T., & Takasugi, M. (1967). Infrared-spectral studies on the orientation of the lone pairs in piperidine derivatives. Chemical Communications (London). Retrieved from [Link]

-

T. I. K. (1958). The Infra-red Absorption Spectrum and Structure of Urea. Acta Physica Polonica. Retrieved from [Link]

-

Şimşek, M., & Kantarci, Z. (1990). an infrared spectroscopic study of some metal urea tetracyanonickelate complexes. Communications de la Faculté des Sciences de l'Université d'Ankara, Series B. Retrieved from [Link]

-

Marinov, M., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules. Retrieved from [Link]

-

Gonzalez-Baro, M. R., et al. (2024). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules. Retrieved from [Link]

-

Al-Masoudi, W. A. (2017). New Imidazolidine-dione Derivatives: Synthesis, Characterization and Spectroscopic study. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2021). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of imidazolidinone derivative. Retrieved from [Link]

-

Oregon State University. (2018). The C=O Stretch. Retrieved from [Link]

-

Devi, K. S., et al. (2006). Infrared Absorption Study of Some Cyclic Ureas, Cyclic Thioureas and Their N,N′-Dialkyl Derivatives. Taylor & Francis Online. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Northern Illinois University. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

-

LibreTexts Chemistry. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(piperidin-4-yl)imidazolidin-2-one hydrochloride (C8H15N3O). Retrieved from [Link]

-

PubChemLite. (n.d.). 1-[(piperidin-4-yl)methyl]imidazolidin-2-one. Retrieved from [Link]

-

Millersville University. (n.d.). IR Chart. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

Cero, M. D., et al. (2023). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Pharmaceuticals. Retrieved from [Link]

-

NIST. (n.d.). 2-Imidazolidinethione. NIST WebBook. Retrieved from [Link]

Sources

- 1. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Infrared Spectrometry [www2.chemistry.msu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

A Senior Application Scientist's Guide to Validating Chiral Purity of Substituted 1-(Piperidin-4-yl)imidazolidin-2-one Derivatives

Introduction: The Imperative of Enantiomeric Purity in Modern Drug Development

In the landscape of modern pharmacology, the three-dimensional structure of a drug molecule is not a trivial detail—it is fundamental to its biological activity. For chiral molecules, such as the substituted 1-(Piperidin-4-yl)imidazolidin-2-one class of compounds, the spatial arrangement of atoms creates non-superimposable mirror images known as enantiomers. These enantiomers can exhibit dramatically different pharmacological, toxicological, and pharmacokinetic profiles.[1] One enantiomer may be the source of the desired therapeutic effect, while the other could be inactive, less potent, or even contribute to adverse effects.

The significance of this is underscored by a clear regulatory preference for the development of single-enantiomer drugs over racemic mixtures.[2] This shift places an immense responsibility on analytical scientists to develop and validate robust methods for accurately determining the chiral purity of active pharmaceutical ingredients (APIs). Substituted 1-(Piperidin-4-yl)imidazolidin-2-ones, which feature multiple potential stereocenters and functional groups capable of complex intermolecular interactions (hydrogen bond donors/acceptors, basic nitrogen sites), present a unique and interesting analytical challenge.[3][4]

This guide provides an in-depth comparison of the primary analytical techniques for resolving and quantifying these chiral derivatives: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). We will delve into the causality behind experimental choices, present objective performance data, and provide field-proven protocols to empower researchers in establishing self-validating systems for chiral purity assessment.

Comparative Analysis of Core Chiral Separation Technologies

The successful separation of enantiomers relies on creating a transient diastereomeric interaction between the analyte and a chiral selector. The stability of these diastereomeric complexes differs, leading to differential migration times in a separation system. The choice of technology to achieve this is critical and depends on factors such as required speed, sample availability, and the physicochemical properties of the analyte.

Chiral High-Performance Liquid Chromatography (HPLC): The Established Workhorse

Chiral HPLC is the most widely adopted technique for enantioselective analysis due to its versatility, robustness, and the vast library of available Chiral Stationary Phases (CSPs).[1][5] The separation mechanism is based on the differential interaction of enantiomers with a CSP packed into a column.

-

Expertise & Causality: For heterocyclic structures like 1-(Piperidin-4-yl)imidazolidin-2-ones, polysaccharide-based CSPs (derivatives of cellulose and amylose) are the premier choice for initial screening.[5] Their helical polymer structures create chiral grooves with a high density of stereoselective binding sites, enabling a combination of hydrogen bonding, dipole-dipole, and steric interactions necessary to resolve complex molecules. The choice of mobile phase mode (Normal Phase, Reversed-Phase, or Polar Organic) fundamentally alters the interaction dynamics and is a critical parameter to optimize.[6]

-

Advantages:

-

Broad Applicability: A vast array of CSPs is commercially available, covering a wide range of compound classes.

-

Established Robustness: The technology is well-understood and widely implemented in QC environments.

-

Versatile Modes: Can be operated in normal-phase, reversed-phase, and polar organic modes, offering great flexibility in method development.[5]

-

-

Limitations:

-

Solvent Consumption: Normal-phase HPLC, in particular, can use significant volumes of potentially toxic organic solvents.

-

Analysis Time: Run times can be longer compared to modern alternatives like SFC.

-

Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative

SFC has re-emerged as a powerful technique for chiral separations, often outperforming HPLC in speed and efficiency.[7] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase.[]

-